molecular formula C18H11NO2 B11727269 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile CAS No. 7721-26-8

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

Cat. No.: B11727269
CAS No.: 7721-26-8
M. Wt: 273.3 g/mol
InChI Key: PEODVUVNVGIRIB-UHFFFAOYSA-N
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Description

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile is a heterocyclic compound with a unique structure that includes a furan ring, a nitrile group, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-methanol: Contains a hydroxyl group instead of a nitrile.

    2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-amine: Features an amine group in place of the nitrile.

Uniqueness

The presence of the nitrile group in 2-Oxo-4-phenyl-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile imparts unique chemical properties, such as increased reactivity towards nucleophiles and the ability to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

7721-26-8

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

5-benzylidene-2-oxo-4-phenylfuran-3-carbonitrile

InChI

InChI=1S/C18H11NO2/c19-12-15-17(14-9-5-2-6-10-14)16(21-18(15)20)11-13-7-3-1-4-8-13/h1-11H

InChI Key

PEODVUVNVGIRIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=CC=C3

Origin of Product

United States

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